[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apricitabine triphosphate is an experimental nucleoside reverse transcriptase inhibitor. It is structurally related to lamivudine and emtricitabine, and is an analogue of cytidine. This compound has been investigated for its potential use in treating human immunodeficiency virus (HIV) infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apricitabine triphosphate involves the phosphorylation of apricitabine. Apricitabine itself is synthesized through a series of chemical reactions starting from cytidine. The phosphorylation process typically involves the use of phosphorylating agents under controlled conditions to ensure the formation of the triphosphate derivative .
Industrial Production Methods: Industrial production of apricitabine triphosphate would likely involve large-scale chemical synthesis processes, including the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Apricitabine triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of apricitabine triphosphate .
Scientific Research Applications
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored as a treatment for HIV infections due to its ability to inhibit reverse transcriptase.
Industry: Potential applications in the pharmaceutical industry for the development of new antiviral drugs.
Mechanism of Action
Apricitabine triphosphate exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of HIV. By blocking this enzyme, apricitabine triphosphate prevents the virus from making copies of itself, thereby reducing the viral load in the body. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication .
Comparison with Similar Compounds
- Lamivudine
- Emtricitabine
- Zidovudine
Comparison: Apricitabine triphosphate is unique in its ability to retain substantial activity against HIV strains that have developed resistance to other nucleoside reverse transcriptase inhibitors. Unlike lamivudine and emtricitabine, apricitabine triphosphate shows a less than twofold reduction in susceptibility in the presence of multiple thymidine analogue mutations or the M184V mutation .
Properties
Molecular Formula |
C8H14N3O12P3S |
---|---|
Molecular Weight |
469.20 g/mol |
IUPAC Name |
[[(2R,4R)-4-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-3-20-7(27-6)4-21-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7-/m1/s1 |
InChI Key |
BGYHXXSVOYUZOJ-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(SC(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.